molecular formula C12H10BBrO3 B2495843 3-Bromo-5-phenoxyphenylboronic acid CAS No. 2096338-55-3

3-Bromo-5-phenoxyphenylboronic acid

Cat. No.: B2495843
CAS No.: 2096338-55-3
M. Wt: 292.92
InChI Key: AMTOJYMQDUXNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Boronic Acids as Versatile Synthons

Boronic acids, particularly arylboronic acids, are recognized as exceptionally versatile synthetic intermediates, or synthons. Their prominence is largely due to their participation in a wide array of cross-coupling reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. The most notable of these transformations is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide has become a premier method for constructing biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals and functional materials. rsc.orgnih.gov

The utility of boronic acids extends beyond Suzuki-Miyaura coupling to include Chan-Lam coupling for C-N and C-O bond formation, as well as applications as catalysts in their own right for reactions like dehydrative C-alkylation. chemicalbook.com Their general stability to air and moisture, and the low toxicity of the boron-containing byproducts, further enhance their appeal as practical and environmentally conscious reagents in organic synthesis. nih.gov

Strategic Position of Haloarylboronic Acids in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by mentally deconstructing a target molecule into simpler, commercially available starting materials. beilstein-journals.orgnih.gov Haloarylboronic acids, which contain both a halogen atom (e.g., bromine, chlorine) and a boronic acid group on the same aromatic ring, occupy a privileged position in this type of analysis. This dual functionality allows for programmed, sequential cross-coupling reactions.

The differential reactivity of the carbon-halogen bond versus the carbon-boron bond under various catalytic conditions enables chemists to control which part of the molecule reacts first. For instance, the carbon-bromine bond can be selectively coupled via a Suzuki-Miyaura reaction while the boronic acid moiety remains intact for a subsequent, different coupling reaction. nih.gov This strategic potential makes haloarylboronic acids powerful bifunctional building blocks for the convergent and efficient synthesis of highly substituted and complex aromatic compounds. nih.gov

Overview of 3-Bromo-5-phenoxyphenylboronic Acid in Advanced Organic Chemistry

This compound is a specialized haloarylboronic acid that serves as a sophisticated building block in advanced organic synthesis. Its structure incorporates three key features: a reactive boronic acid group, a bromine atom suitable for cross-coupling, and a phenoxy substituent which provides a core scaffold found in many biologically active molecules.

Physicochemical Properties of this compound
PropertyValue
CAS Number2096338-55-3
Molecular FormulaC₁₂H₁₀BBrO₃
Molecular Weight292.92 g/mol
Physical FormSolid
PurityTypically ≥97%

Detailed research findings show its application as a key intermediate in the synthesis of novel therapeutic agents. For example, in patent literature, this compound is a documented starting material for the preparation of a series of substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds. These compounds were developed as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammation research. The synthesis involved an initial Suzuki-Miyaura coupling reaction utilizing the boronic acid moiety of the title compound.

Scope and Relevance of Research on this compound

The research relevance of this compound is primarily centered on its application in drug discovery and medicinal chemistry. nih.gov Its trifunctional nature makes it an ideal scaffold for generating molecular libraries of complex, three-dimensional structures for screening against various biological targets. The ability to perform sequential and site-selective modifications on the aromatic core is of high value to medicinal chemists seeking to explore structure-activity relationships (SAR) and optimize lead compounds.

The use of this specific building block in the synthesis of protein kinase inhibitors highlights its importance. Kinases are a major class of drug targets, and the development of new inhibitors is a highly active area of pharmaceutical research. The pyrazolo[1,5-a]pyrimidine core, assembled using this compound, is a validated pharmacophore. Therefore, the availability and application of this boronic acid derivative directly contribute to the discovery and development of next-generation therapeutics for a range of human diseases.

Properties

IUPAC Name

(3-bromo-5-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO3/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTOJYMQDUXNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Phenoxyphenylboronic Acid

Direct Boronation Strategies for Aryl Halides

Direct boronation strategies commence with an aryl halide that already contains the necessary bromo and phenoxy substituents, namely 1-bromo-3-phenoxybenzene (B129693). nih.gov The primary challenge lies in selectively converting a C-H or C-X (where X is a halogen) bond into a C-B bond.

Metal-mediated boronation can proceed through two distinct mechanisms: lithiation followed by borylation, or direct electrophilic C-H borylation.

In the first approach, a strong organolithium base, such as n-butyllithium, can deprotonate the most acidic aromatic proton of 1-bromo-3-phenoxybenzene. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis under acidic conditions yields the desired boronic acid. The regioselectivity of the initial deprotonation is critical and is directed by the existing substituents.

A second, metal-free approach involves electrophilic C-H borylation using a strong boron electrophile like boron tribromide (BBr₃). nih.govrsc.org In this method, the aromatic ring attacks the Lewis acidic boron center, typically requiring elevated temperatures to facilitate the reaction. nih.gov While powerful, this method's selectivity can be a challenge with multiple potential reaction sites on the aromatic ring.

Table 1: Comparison of Metal-Mediated Boronation Approaches

MethodKey ReagentsGeneral ConditionsKey Feature
Lithiation-BorylationOrganolithium base (e.g., n-BuLi), Trialkyl borate (e.g., B(OMe)₃)Low temperature (e.g., -78 °C) for lithiation, followed by warmingDirected ortho-metalation can control regioselectivity
Electrophilic C-H BorylationBoron tribromide (BBr₃)Often requires heating (e.g., 60 °C) nih.govMetal-free approach nih.gov

One of the most common and reliable methods for preparing arylboronic acids is through the formation of a Grignard reagent followed by reaction with a borate ester. nih.gov This strategy is highly applicable to the synthesis of 3-Bromo-5-phenoxyphenylboronic acid.

The synthesis begins with 1-bromo-3-phenoxybenzene. nih.govuni.lu However, to direct the reaction to the desired position, a di-halogenated precursor such as 1,3-dibromo-5-phenoxybenzene (B1318978) or 1-bromo-3-iodo-5-phenoxybenzene would be more suitable. Due to the higher reactivity of iodine in halogen-magnesium exchange, reacting 1-bromo-3-iodo-5-phenoxybenzene with magnesium would selectively form the Grignard reagent at the former iodine position.

The general procedure, analogous to the synthesis of other arylboronic acids, involves the slow addition of the aryl halide to magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org Once the Grignard reagent is formed, it is added to a solution of a trialkyl borate (e.g., trimethyl borate) at low temperature. nih.govorgsyn.org The reaction is then quenched and hydrolyzed with an acid to produce this compound.

Table 2: Typical Reaction Sequence for Grignard-based Synthesis

StepStarting MaterialReagentsIntermediate/Product
1. Grignard Formation1-bromo-3-iodo-5-phenoxybenzeneMg, anhydrous THF(3-Bromo-5-phenoxyphenyl)magnesium iodide
2. Borylation(3-Bromo-5-phenoxyphenyl)magnesium iodideB(OR)₃ (e.g., trimethyl borate)Boronate ester intermediate
3. HydrolysisBoronate ester intermediateAqueous acid (e.g., HCl)This compound

The Miyaura borylation reaction is a powerful transition-metal-catalyzed method for forming carbon-boron bonds. nih.gov This reaction couples an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govnih.gov

For the synthesis of this compound, the starting material would be 1,3-dibromo-5-phenoxybenzene. The difference in reactivity between the two bromine atoms is typically not sufficient for high selectivity. A more viable starting material would be an aryl triflate derivative, as aryl triflates can be selectively coupled in the presence of aryl bromides. Assuming a suitable starting material like 3-bromo-5-(trifluoromethanesulfonyloxy)benzene is first converted to 1-bromo-3-phenoxy-5-(trifluoromethanesulfonyloxy)benzene, the triflate group can be selectively targeted for borylation.

The reaction is typically carried out in an organic solvent with a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (B1210297) (KOAc). The reaction produces a stable pinacol (B44631) boronate ester, which can be isolated or hydrolyzed in situ to the final boronic acid. This method is valued for its broad substrate scope and good functional group compatibility. nih.gov

Table 3: Key Components for Palladium-Catalyzed Borylation

ComponentExampleFunction
Aryl Halide/Triflate1-bromo-3-phenoxy-5-(trifluoromethanesulfonyloxy)benzeneBoron acceptor
Diboron ReagentBis(pinacolato)diboron (B₂pin₂)Boron source
CatalystPd(dppf)Cl₂Facilitates C-B bond formation
BasePotassium acetate (KOAc)Activates the diboron reagent
SolventDioxane, Toluene, or DMFReaction medium

Functional Group Interconversion Routes to this compound

An alternative synthetic philosophy involves starting with a simpler boronic acid and introducing the required functional groups in subsequent steps.

This route would involve synthesizing a boronic acid containing a phenol (B47542) group, such as (3-bromo-5-hydroxyphenyl)boronic acid, and then forming the ether linkage. The synthesis of the phenolic boronic acid precursor itself could be achieved via methods described in section 2.1, starting from a suitably protected dihalophenol.

Once (3-bromo-5-hydroxyphenyl)boronic acid is obtained, an etherification reaction, such as the Ullmann condensation or a Buchwald-Hartwig amination-type coupling adapted for ethers, could be used to introduce the phenoxy group. This approach requires careful protection of the boronic acid moiety, often by converting it to a more robust boronate ester (e.g., a pinacol ester), to prevent it from interfering with the etherification reaction conditions. The final step would be the deprotection of the boronate ester to regenerate the boronic acid.

This strategy focuses on adding substituents to a less complex boronic acid. A plausible pathway is the regioselective bromination of 3-phenoxyphenylboronic acid. The synthesis would begin with 3-phenoxyphenylboronic acid, which can be prepared from 3-bromophenol (B21344) and benzeneboronic acid via an Ullmann-type coupling, or from 1-bromo-3-phenoxybenzene via the methods in section 2.1.

The key step is the selective bromination of 3-phenoxyphenylboronic acid. Electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) could be employed. The directing effects of the phenoxy and boronic acid groups would determine the position of the incoming bromine atom. The phenoxy group is an ortho-, para-director, while the boronic acid group is a meta-director. This combination should favor bromination at the position ortho to the phenoxy group and meta to the boronic acid group, which is the desired C5 position. Care must be taken to avoid bromodeboronation, a side reaction where the C-B bond is cleaved and replaced by a bromine atom. wikipedia.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, the design of the catalyst's ligand, and the control of temperature and pressure.

Solvent Effects on Synthetic Efficiency

Research into the Suzuki-Miyaura coupling of amides has highlighted a range of environmentally friendly solvents that could be applicable to the synthesis of this compound. researchwithnj.comacs.org Isopropyl acetate (i-PrOAc) has been identified as a recommended green solvent for such couplings. acs.org Other suitable green solvents include methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), p-cymene, dimethylcarbonate (DMC), and anisole. acs.org The use of high-boiling point green solvents can sometimes present challenges in product isolation and purification. acs.org For nickel-catalyzed Suzuki-Miyaura couplings, green solvents like 2-Me-THF and t-amyl alcohol have proven effective. nih.govacs.org

The following table summarizes the performance of various green solvents in a model Suzuki-Miyaura coupling reaction, which can serve as a guide for the synthesis of this compound.

SolventYield (%)Health/Safety/Environmental Ranking
Isopropyl Acetate (i-PrOAc)HighRecommended
Methyl t-butyl ether (MTBE)GoodAlternative Recommended
Cyclopentyl methyl ether (CPME)GoodAlternative Recommended
Diethyl carbonate (DEC)GoodAlternative Recommended
p-CymeneModerateAlternative Recommended
Dimethylcarbonate (DMC)ModerateAlternative Recommended
AnisoleModerateAlternative Recommended
Tetrahydrofuran (THF)HighHazardous/Problematic

This table is a generalized representation based on findings from studies on Suzuki-Miyaura coupling of amides and may be applicable to the synthesis of this compound. acs.org

Ligand Design for Improved Catalyst Performance

The performance of the palladium or nickel catalyst used in the synthesis of this compound is heavily influenced by the choice of ligand. The ligand's steric and electronic properties can significantly impact the catalyst's stability, activity, and selectivity.

For Suzuki-Miyaura cross-coupling reactions, the design of phosphine (B1218219) ligands has been a key area of research. For instance, the SPhos ligand, which incorporates two methoxy (B1213986) groups on one of the phenyl rings, has demonstrated a wide scope and stability with aryl boronic acids. mdpi.com The oxygen lone pairs in SPhos increase the electron density on the biaryl system and contribute to the stabilization of the palladium complex, while the methoxy groups also add steric bulk. mdpi.com

In nickel-catalyzed couplings, ligands such as tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective. mdpi.com The choice of ligand can be critical in preventing side reactions and achieving high yields. Automated feedback systems have been employed to rapidly screen and optimize catalyst-ligand combinations for challenging Suzuki-Miyaura couplings. nih.gov

The following table presents a selection of ligands and their potential applicability in the synthesis of this compound.

LigandCatalyst SystemPotential Advantages
SPhosPalladiumWide scope, high stability, good for aryl boronic acids. mdpi.com
Tricyclohexylphosphine (PCy₃)NickelEffective for challenging couplings. mdpi.com
XantphosPalladiumCan be effective in specific coupling reactions. nih.gov

This table provides examples of ligands that have been successful in related cross-coupling reactions and could be considered for optimizing the synthesis of this compound.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that directly influence the reaction kinetics of the synthesis of this compound. The rate of reaction typically increases with temperature; however, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts.

In a study on the Suzuki coupling reaction between bromobenzene (B47551) and phenylboronic acid, it was observed that the yield increased as the reaction temperature was raised to an optimal point, after which further increases in temperature did not improve the yield. researchgate.net For the synthesis of arylboronic acids from aryl chlorides, reactions are often heated to around 80 °C. nih.gov However, for heteroaryl systems, lower temperatures may be necessary to prevent side reactions like homocoupling. nih.gov

The influence of pressure is generally less explored for these types of reactions unless gaseous reagents are involved. However, in sealed reaction vessels, the autogenous pressure will increase with temperature, which can influence reaction rates and pathways.

The following table illustrates the general effect of temperature on a model Suzuki-Miyaura reaction.

Temperature (°C)Reaction TimeYield
Room TemperatureLongLow
50-80ModerateModerate to High
>100ShortPotentially lower due to decomposition

This table is a generalized representation and the optimal temperature for the synthesis of this compound would need to be determined experimentally. researchgate.net

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. Key aspects of green chemistry in this context include the use of greener solvents, the development of efficient and recyclable catalysts, and the minimization of waste.

The selection of green solvents, as discussed in section 2.3.1, is a primary consideration. Replacing hazardous solvents like THF with greener alternatives such as i-PrOAc, MTBE, or CPME can significantly reduce the environmental impact of the synthesis. researchwithnj.comacs.org Water is also an attractive green solvent for Suzuki-Miyaura reactions, and research has focused on developing water-soluble catalysts and reaction conditions. tcichemicals.com

The development of highly active and recyclable catalysts is another cornerstone of green synthesis. Heterogeneous catalysts, where the catalyst is immobilized on a solid support, can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Boronic acids themselves are considered "green" compounds due to their low toxicity and their degradation into environmentally benign boric acid. acs.org

Furthermore, optimizing reaction conditions to maximize atom economy and minimize the use of stoichiometric reagents and the generation of byproducts is a fundamental principle of green chemistry. One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste.

The following table highlights key green chemistry principles and their application to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Greener SolventsReplacing hazardous solvents with options like i-PrOAc, MTBE, or water. researchwithnj.comacs.orgtcichemicals.com
Use of Recyclable CatalystsEmploying heterogeneous catalysts for easy separation and reuse. researchgate.net
Atom EconomyOptimizing reactions to incorporate the maximum number of atoms from the reactants into the final product.
Waste MinimizationReducing byproducts through optimized reaction conditions and one-pot procedures.
Use of Safer ChemicalsUtilizing less toxic reagents and intermediates, such as boronic acids themselves. acs.org

Reactivity and Transformation Pathways of 3 Bromo 5 Phenoxyphenylboronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group is a key functional handle for engaging in several important transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl and aryl-heteroaryl frameworks.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, reacting an organoboron species with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

3-Bromo-5-phenoxyphenylboronic acid can be effectively coupled with a wide array of aryl and heteroaryl halides (I, Br, Cl) and triflates under Suzuki-Miyaura conditions. This allows for the synthesis of complex tri-aryl structures where the central phenoxy-phenyl unit is further functionalized. The reaction is compatible with a variety of functional groups on the coupling partner. For instance, the presence of a nitrile group on the aryl halide does not typically poison the catalyst. wikipedia.org

A representative example involves the coupling of an aryl boronic acid with a halogenated pyridine (B92270) derivative. In a study on regioselective Suzuki-Miyaura reactions, various ortho-substituted phenylboronic acids were reacted with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) to yield a series of mono-, di-, and tri-arylpyridines. beilstein-journals.org While this study did not use this compound specifically, it highlights the utility of boronic acids in building complex, sterically hindered systems.

Table 1: Examples of Suzuki-Miyaura Coupling Partners and Conditions (Note: This table is illustrative of typical conditions as specific examples for this compound are not detailed in the provided results.)

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Aryl BromidePd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂O~90
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OHigh
Heteroaryl BromidePdCl₂(PPh₃)₂Na₂CO₃Dioxane/H₂OVariable
Aryl TriflatePd(PPh₃)₄K₂CO₃DMEGood

A key aspect of using this compound is the chemoselectivity between the boronic acid and the bromo substituent. In palladium-catalyzed Suzuki-Miyaura reactions, the coupling overwhelmingly occurs at the C-B bond. The C-Br bond is generally less reactive under these conditions, allowing the boronic acid to be selectively functionalized while leaving the bromine atom intact for subsequent transformations. This orthogonal reactivity is highly valuable in multi-step syntheses.

This selectivity allows for a stepwise functionalization strategy. First, the boronic acid is coupled via a Suzuki-Miyaura reaction. The resulting biaryl product, which still contains the bromo substituent, can then undergo a second cross-coupling reaction at the C-Br bond, such as another Suzuki, Buchwald-Hartwig, or Heck reaction. This stepwise approach provides access to highly complex and unsymmetrical poly-aryl systems.

The efficiency of Suzuki-Miyaura couplings is influenced by both electronic and steric factors of the coupling partners.

Electronics: Electron-withdrawing groups on the aryl halide partner generally accelerate the rate-limiting oxidative addition step, leading to higher reaction efficiency. Conversely, electron-donating groups can slow down this step. For the boronic acid, electronic effects are generally less pronounced but can still influence the transmetalation step.

Sterics: Steric hindrance, particularly from ortho-substituents on either the boronic acid or the aryl halide, can significantly impact the coupling efficiency. beilstein-journals.org Increased steric bulk around the reacting centers can hinder the approach of the substrates to the palladium catalyst, potentially leading to lower yields or requiring more forcing reaction conditions. The choice of a bulky phosphine (B1218219) ligand on the palladium catalyst is often crucial to overcome steric challenges and promote efficient coupling. researchgate.net

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium is dominant, other transition metals, notably copper, can also be used to mediate cross-coupling reactions involving the boronic acid moiety.

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, specifically C-O and C-N bonds. wikipedia.orgorganic-chemistry.org It involves the copper-catalyzed reaction of an aryl boronic acid with an alcohol, phenol (B47542), or amine. nrochemistry.comyoutube.com A significant advantage of this reaction is that it can often be performed at room temperature and is open to the air, using oxygen as the terminal oxidant. wikipedia.orgorganic-chemistry.org

This compound serves as the aryl donor in these reactions. It can be coupled with various phenols to form diaryl ethers or with primary and secondary amines to generate N-aryl amines. The reaction proceeds via a proposed Cu(III) intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org The bromo substituent on the boronic acid is typically unaffected under these conditions, preserving it for further synthetic elaboration.

Coupling PartnerCopper SourceBase/AdditiveSolventProduct Type
PhenolCu(OAc)₂PyridineCH₂Cl₂Diaryl Ether
Aniline (B41778)Cu(OAc)₂2,6-Lutidine / Myristic AcidCH₂Cl₂Secondary Aryl Amine
Aliphatic AmineCu(OAc)₂NoneCH₂Cl₂N-Alkyl Aryl Amine
1H-PyrazoleCu(OAc)₂B(OH)₃AcetonitrileN-Aryl Heterocycle
Nickel-Catalyzed Cross-Coupling Variants

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to traditional palladium-catalyzed methods. orgsyn.org Nickel catalysts exhibit unique reactivity, enabling the activation of a broader range of electrophilic partners. orgsyn.org For arylboronic acids like this compound, nickel catalysis, particularly in the form of Suzuki-Miyaura coupling, provides an efficient pathway for the formation of carbon-carbon bonds. nih.govresearchgate.net

The use of nickel catalysts, such as those derived from NiCl₂(dppp), where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane, has been shown to be effective for the cross-coupling of arylboronic acids with various partners. nih.govresearchgate.net These reactions often proceed with high efficiency and can tolerate a wide array of functional groups. nih.govresearchgate.net Research has shown that nickel catalysts can be particularly advantageous for coupling with less reactive electrophiles like aryl chlorides and for reactions involving heteroaryl compounds. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), and additives can significantly influence the reaction's outcome, including yield and selectivity. nih.govbeilstein-journals.org For instance, the addition of chelating dienes has been found to improve the yield in certain nickel-catalyzed reactions. beilstein-journals.org

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions This table is illustrative and provides generalized conditions based on typical nickel-catalyzed Suzuki-Miyaura reactions.

ElectrophileCatalyst SystemBaseSolventGeneral Yield
Aryl ChlorideNiCl₂(dppp) (5 mol%)K₃PO₄Dioxane/H₂OGood to Excellent
Aryl BromideNi(cod)₂ / LigandK₂CO₃TolueneGood to Excellent
Heteroaryl HalideNiCl₂(dppf)Cs₂CO₃DMFModerate to Good
Iron-Catalyzed Cross-Couplings

Iron catalysis represents a more sustainable and economical approach to cross-coupling reactions compared to palladium or even nickel. researchgate.net While still an evolving field, iron-catalyzed Suzuki-Miyaura couplings have shown promise for specific applications. nih.gov These reactions often proceed via a radical mechanism, which differs from the typical catalytic cycles of palladium and nickel. uva.nl

Iron catalysts, such as those based on iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been employed for the cross-coupling of aryl Grignard reagents with organic halides. researchgate.netresearchgate.net For boronic acids, the development of effective iron-catalyzed systems is an active area of research. nih.gov The success of these reactions is highly dependent on the choice of ligands, additives, and reaction conditions to control the reactivity and minimize side reactions like homocoupling. nih.gov Recent studies have explored well-defined iron(II) catalysts that can effectively couple alkyl halides with aryl boronic esters under mild conditions. nih.gov

Table 2: Representative Iron-Catalyzed Cross-Coupling Conditions This table is illustrative and based on general findings in iron-catalyzed cross-coupling.

Coupling PartnerIron SourceLigand/AdditiveBase/Reducing AgentGeneral Observations
Alkyl HalideFeCl₂Anilido-aldimineLiNH₂Effective for C(sp³)-C(sp²) coupling. nih.gov
Aryl GrignardFe(acac)₃PBu₃ / Ti(OEt)₄-Good for biphenol synthesis. researchgate.net
Aryl HalideFeCl₃TMEDAMgCan promote C-N bond formation. uva.nl

Solvent Systems and Reaction Media for Cross-Coupling

Aqueous and Biphasic Systems

Aqueous and biphasic solvent systems are increasingly favored due to their environmental benefits and, in some cases, enhanced reactivity. Water as a solvent is non-toxic, non-flammable, and inexpensive. In the context of Suzuki-Miyaura couplings, aqueous bases are commonly used, and reactions can often be performed in a mixture of an organic solvent and water. This biphasic approach facilitates product separation, as the organic product can be easily separated from the aqueous phase containing the inorganic byproducts and catalyst residues.

For boronic acids like this compound, the use of water-soluble ligands or phase-transfer catalysts can be employed to facilitate the reaction in aqueous or biphasic media. These conditions are often compatible with a wide range of functional groups and can lead to high yields.

Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DES) and ionic liquids (ILs) are considered "green" or sustainable solvent alternatives. rsc.org They are non-volatile, have high thermal stability, and can often be recycled. Their unique solvent properties can also lead to enhanced reaction rates and selectivities in cross-coupling reactions.

A DES is a mixture of two or more components, which, at a particular composition, has a melting point significantly lower than that of its individual components. Phosphonium-based DES have been shown to promote certain chemical transformations. rsc.org For Suzuki-Miyaura couplings, the use of DES or ILs can provide a suitable medium for the dissolution of the catalyst and reactants, potentially leading to improved performance. Research in this area is ongoing, with a focus on designing specific DES and ILs that are tailored for cross-coupling reactions of substrates like this compound.

Reactions Involving the Aryl Bromide Functionality

The carbon-bromine bond in this compound offers a second reactive handle for further molecular elaboration, distinct from the boronic acid group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the substitution of a leaving group on an aromatic ring by a nucleophile. youtube.com For an SₙAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

One such alternative is the concerted SₙAr mechanism, which does not proceed through a stable Meisenheimer intermediate. nih.govnih.gov This pathway has been observed in specific systems, such as the reaction of 5-bromo-1,2,3-triazines with phenols. nih.gov Another possibility is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This pathway is typically favored in the presence of a very strong base and the absence of strong electron-withdrawing groups. youtube.com The substitution can occur not only at the position of the original leaving group but also at the adjacent positions. youtube.com

Table 3: Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on SₙAr ReactivityRelevance to this compound
Electron-Withdrawing GroupsActivates the ring towards nucleophilic attack. youtube.comThe boronic acid group has some electron-withdrawing character, but the ring is not strongly activated.
Leaving GroupThe C-Br bond is a potential leaving group.Bromine is a common leaving group in SₙAr reactions. youtube.com
Nucleophile StrengthA strong nucleophile is generally required. youtube.comReaction would necessitate a potent nucleophile.
Reaction ConditionsHigh temperatures or strong bases may be needed. youtube.comForced conditions might be necessary to promote substitution.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. wikipedia.org In the context of this compound, this reaction typically targets the carbon-bromine bond. The most common reagents for this transformation are organolithium compounds, such as n-butyllithium or tert-butyllithium. wikipedia.org The reaction proceeds via a nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of a new organolithium species and an alkyl or aryl halide byproduct.

The resulting lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles. For instance, quenching the reaction with an aldehyde or ketone will introduce a new carbon-carbon bond and a hydroxyl group. This method is particularly useful for the regioselective functionalization of the aromatic ring.

A significant challenge in performing metal-halogen exchange on molecules containing acidic protons, such as the boronic acid group, is the potential for undesired side reactions. The organolithium reagent is a strong base and can deprotonate the boronic acid, consuming the reagent and preventing the desired halogen exchange. To circumvent this issue, a common strategy involves the use of a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), and an organolithium reagent. nih.govnih.gov This approach can facilitate a more selective bromine-metal exchange even in the presence of acidic protons, often under non-cryogenic conditions. nih.govnih.gov

Table 1: Examples of Metal-Halogen Exchange Reactions on Bromoarenes

Starting MaterialReagent(s)ElectrophileProductReference
Aryl Bromiden-ButyllithiumAldehyde/KetoneAryl-substituted alcohol wikipedia.org
Bromoheterocycle with acidic protoni-PrMgCl, n-BuLiVarious electrophilesFunctionalized heterocycle nih.govnih.gov
2,5-Dibromo-1-nitrobenzenePhenyllithiumDimethylformamide4-Bromo-2-nitrobenzaldehyde researchgate.net

Palladium-Catalyzed Amination and Other C-N Bond Formations

The palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly effective for coupling aryl halides with a wide range of amines. In the case of this compound, the bromine atom can readily participate in this transformation, allowing for the introduction of an amino group at this position.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and scope. For instance, bulky biarylphosphine ligands have been shown to be highly effective for the amination of various aryl bromides. nih.gov The reaction conditions are generally mild, and the process tolerates a variety of functional groups. researchgate.net

This methodology provides a direct route to synthesize aniline derivatives from this compound, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Table 2: Key Components in Palladium-Catalyzed Amination

ComponentRoleExamplesReference
Palladium PrecatalystSource of active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂ researchgate.net
LigandStabilizes the catalyst and facilitates the reactiontBuBrettPhos, BINAP nih.govresearchgate.net
BaseActivates the amine and neutralizes the HX byproductCs₂CO₃, NaOtBu researchgate.net
AmineNitrogen sourcePrimary and secondary amines researchgate.net

Sonogashira Cross-Coupling and Other C-C Bond Formations

The Sonogashira cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper co-catalyst, allows for the direct alkynylation of the aromatic ring of this compound at the bromine-substituted position. wikipedia.org

The reaction is typically carried out under mild conditions and tolerates a broad range of functional groups, making it a valuable tool in organic synthesis. wikipedia.org The resulting arylalkynes are important building blocks for the synthesis of more complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orgyoutube.com

Recent advancements in Sonogashira coupling have led to the development of copper-free conditions, which can be advantageous in certain applications. organic-chemistry.orgpitt.edu These methods often employ specific palladium catalysts and ligands to achieve high efficiency. organic-chemistry.org

Beyond the Sonogashira reaction, the bromine atom of this compound can participate in other palladium-catalyzed C-C bond-forming reactions, such as the Heck and Suzuki reactions, further expanding its synthetic utility.

Table 3: Sonogashira Coupling Reaction Components

ComponentRoleExamplesReference
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org
Copper Co-catalystActivates the alkyneCuI wikipedia.orgyoutube.com
BaseDeprotonates the terminal alkyneTriethylamine, Diisopropylamine youtube.com
AlkyneCoupling partnerPhenylacetylene, propargyl alcohol wikipedia.orgyoutube.com

Dual Reactivity and Selective Transformations of this compound

The presence of both a bromine atom and a boronic acid group on the same aromatic ring endows this compound with dual reactivity. This unique feature allows for selective and sequential transformations, enabling the construction of complex and diverse molecular architectures.

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the selective reaction of one functional group in the presence of another, without interference. The distinct reactivity of the bromine atom and the boronic acid group in this compound makes it an ideal substrate for such strategies.

For example, the boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides under palladium catalysis, while the bromine atom remains intact. Conversely, the bromine atom can participate in reactions like the Sonogashira coupling or Buchwald-Hartwig amination without affecting the boronic acid moiety. This orthogonality allows for the stepwise introduction of different substituents onto the aromatic ring, providing precise control over the final molecular structure.

Sequential and One-Pot Reaction Design for Complex Architectures

A typical sequential approach might involve a Suzuki-Miyaura coupling at the boronic acid position, followed by a Sonogashira coupling at the bromine position in a subsequent step. Alternatively, one-pot procedures can be designed where both functional groups react in a single reaction vessel, either simultaneously or sequentially, by carefully controlling the reaction conditions and the addition of reagents. frontiersin.orgchemrxiv.org Such strategies are highly valuable for the rapid synthesis of libraries of complex molecules for applications in drug discovery and materials science. organic-chemistry.orgfrontiersin.org

Oxidative Functionalization of this compound

The boronic acid group in this compound can undergo oxidative functionalization to introduce a hydroxyl group onto the aromatic ring. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base.

This reaction provides a convenient method for the synthesis of bromophenols, which are important intermediates in organic synthesis. For instance, a one-pot C-H activation/borylation/oxidation sequence has been developed for the synthesis of 3,5-disubstituted phenols. nih.gov While this specific example does not start with this compound, the final oxidation step is directly applicable.

The oxidative cleavage of the carbon-boron bond is a reliable and high-yielding transformation, further expanding the synthetic utility of this compound by providing access to phenolic derivatives.

Oxidative Trifluoromethylation Reactions

The introduction of a trifluoromethyl group (CF₃) onto an aromatic ring can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. One of the key methods to achieve this is through the oxidative trifluoromethylation of arylboronic acids. While specific studies on this compound are not prevalent, general methods for the copper-mediated oxidative trifluoromethylation of arylboronic acids are well-established and applicable. nih.govacs.org

A common approach involves a copper-mediated cross-coupling reaction with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in the presence of an oxidant. acs.org These reactions are typically conducted under mild conditions and exhibit a broad functional group tolerance. nih.gov The general scheme for this transformation is presented below.

General Reaction Scheme for Oxidative Trifluoromethylation: Ar-B(OH)₂ + "CF₃ Source" --[Cu catalyst, Oxidant]--> Ar-CF₃

Research has demonstrated the successful trifluoromethylation of a variety of arylboronic acids, including those with electron-donating and electron-withdrawing groups. The mild reaction conditions, often at room temperature, and the use of air or oxygen as the terminal oxidant make this a practical method for the synthesis of trifluoromethylarenes. nih.govmit.edu

Table 1: Representative Conditions for Copper-Mediated Oxidative Trifluoromethylation of Arylboronic Acids This table presents generalized conditions and representative examples from the literature for the oxidative trifluoromethylation of arylboronic acids, which are applicable to this compound.

CF₃ Source Copper Catalyst Oxidant Solvent Temperature Reference
(Trifluoromethyl)trimethylsilane (TMSCF₃) Cu(OAc)₂ Air Dichloromethane (DCM) Room Temperature nih.gov
Potassium (trifluoromethyl)trimethoxyborate Copper acetate (B1210297) Oxygen Not specified Not specified researchgate.net
Fluoroform-derived CuCF₃ Not applicable Air Not specified Not specified researcher.life

Transformations to Phenolic Derivatives

The conversion of arylboronic acids to the corresponding phenols is a fundamental and widely utilized transformation in organic synthesis. nih.gov This oxidative hydroxylation can be achieved through various methods, including both metal-catalyzed and metal-free conditions. These methods provide a direct route to phenolic compounds, which are important structural motifs in many natural products and pharmaceuticals. nih.govnih.gov

Metal-Free Hydroxylation:

Several reagents can effect the transformation of arylboronic acids to phenols without the need for a transition metal catalyst. A common and mild method involves the use of an N-oxide, such as trimethylamine (B31210) N-oxide (TMAO), which can rapidly convert arylboronic acids to phenols at ambient temperature. nih.gov Another widely used approach employs oxidants like hydrogen peroxide (H₂O₂) or Oxone®. nih.govarkat-usa.org These reactions are often fast and efficient, proceeding under environmentally benign conditions. arkat-usa.org

Copper-Catalyzed Hydroxylation:

Copper catalysts are also effective in promoting the hydroxylation of arylboronic acids. These reactions can be carried out in water at room temperature, offering a green and efficient alternative to other methods. organic-chemistry.org

Table 2: Selected Methods for the Transformation of Arylboronic Acids to Phenols This table outlines various reported conditions for the conversion of arylboronic acids to phenols, which can be applied to this compound.

Reagent/Catalyst Oxidant Solvent Key Features Reference
N-Oxides (e.g., TMAO) Not applicable (reagent is the oxidant) Dichloromethane (DCM) Rapid, mild, metal-free, proceeds at ambient temperature. nih.gov
Hydrogen Peroxide (H₂O₂) Not applicable (reagent is the oxidant) Water/Ethanol Catalyst-free, green conditions, very short reaction times. arkat-usa.org
Copper Catalyst Water Water Efficient, proceeds at room temperature. organic-chemistry.org
Benzoquinone (catalytic) Air Water Metal-free, uses air as the oxidant. organic-chemistry.org

These transformation pathways underscore the synthetic utility of this compound as a precursor to more complex molecules bearing a trifluoromethyl group or a hydroxyl functionality. The choice of method will depend on the specific requirements of the synthetic route, including functional group compatibility and desired reaction conditions.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Phenoxyphenylboronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction, in which 3-Bromo-5-phenoxyphenylboronic acid participates, is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The palladium catalyst, typically in its Pd(0) oxidation state, is the central actor in this cycle.

Oxidative Addition Pathways

The catalytic cycle commences with the oxidative addition of an organic halide to the Pd(0) complex. nih.govubc.ca This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) species. The rate and efficiency of this step are influenced by the nature of the halide and the steric and electronic properties of the ligands on the palladium center. While specific studies on this compound are limited, the general reactivity trend for aryl halides in oxidative addition is I > Br > Cl > F. The presence of the bromo substituent on the boronic acid itself does not directly participate in this initial step, which involves the coupling partner (an aryl or vinyl halide).

Transmetalation Steps and Intermediate Characterization

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is a critical step where this compound directly participates. The boronic acid is typically activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex.

Recent studies have shed light on the nature of the pre-transmetalation intermediates, which are crucial for understanding the mechanism. These intermediates can involve the formation of a Pd-O-B linkage. nih.gov The structure of these intermediates can be influenced by the specific boronic acid and the reaction conditions. For this compound, the electronic effects of the bromo and phenoxy substituents would play a role in the stability and reactivity of these intermediates. The electron-withdrawing nature of the bromine atom and the ether linkage could influence the Lewis acidity of the boron center and the nucleophilicity of the organic group being transferred.

Reductive Elimination Mechanisms

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. nih.gov This step is often facile and irreversible. The geometry of the diorganopalladium(II) intermediate is crucial, with the two organic groups needing to be in a cis-orientation for the elimination to occur. The electronic properties of the coupling partners, including the aryl group derived from this compound, can influence the rate of this step.

Role of Lewis Acidity of the Boronic Acid Group in Reaction Activation

Boronic acids are known to be Lewis acids due to the empty p-orbital on the boron atom. This Lewis acidity is fundamental to their role in the Suzuki-Miyaura reaction. The boronic acid group of this compound interacts with a base, typically a hydroxide (B78521) or alkoxide, to form a tetracoordinate boronate species. This transformation increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the palladium center during the transmetalation step.

The electron-withdrawing bromo and phenoxy substituents on the phenyl ring of this compound are expected to enhance the Lewis acidity of the boronic acid group. This increased acidity would facilitate the formation of the boronate species, potentially leading to a faster transmetalation rate compared to electron-rich arylboronic acids.

Understanding the Interplay of Functional Groups in Reaction Dynamics

The reactivity of this compound in cross-coupling reactions is a result of the interplay between its three key functional components: the boronic acid group, the bromo substituent, and the phenoxy substituent.

Boronic Acid Group: As the reactive center for transmetalation, its Lewis acidity and the ease of boronate formation are paramount.

Bromo Substituent: This electron-withdrawing group enhances the Lewis acidity of the boron atom. Furthermore, it provides a potential site for a secondary cross-coupling reaction, allowing for the synthesis of more complex, tri-substituted aromatic compounds. The relative reactivity of the C-Br bond versus the C-B bond in the presence of a palladium catalyst is a key consideration in designing selective transformations.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies of Suzuki-Miyaura reactions often reveal the rate-determining step of the catalytic cycle. In many cases, the oxidative addition or the transmetalation step can be rate-limiting, depending on the specific substrates and reaction conditions. For a reaction involving this compound, a kinetic analysis would help to determine how the electronic properties of this reagent affect the rates of the individual steps.

Advanced Applications of 3 Bromo 5 Phenoxyphenylboronic Acid in Non Biological Domains

Precursor in the Synthesis of Functional Organic Materials

The presence of both a bromo and a boronic acid group on the same molecule positions 3-Bromo-5-phenoxyphenylboronic acid as a key player in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including polymers and materials for optoelectronic applications.

Monomers for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds along their backbone, which leads to delocalized π-electron systems and unique electronic and optical properties. This compound can serve as an AB-type monomer in Suzuki polycondensation reactions. In this type of polymerization, the bromo group (A) of one monomer molecule reacts with the boronic acid group (B) of another, leading to the formation of a polymer chain.

The phenoxy group in the 3-position can influence the properties of the resulting polymer by imparting increased solubility and modifying the electronic properties of the conjugated backbone. While specific examples of homopolymers derived solely from this compound are not extensively documented in the literature, the principles of Suzuki polycondensation strongly support its potential as a monomer for creating novel conjugated materials. sigmaaldrich.comrsc.org The properties of such polymers can be finely tuned by copolymerizing it with other monomers.

Table 1: Potential Co-monomers for Suzuki Polycondensation with this compound

Co-monomer TypeExample Co-monomerPotential Polymer Properties
Electron-rich2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT)Lowered bandgap, enhanced conductivity
Electron-deficient2,5-dibromopyridineTunable electronic and photophysical properties
Bulky side chains2,7-dibromo-9,9-dioctylfluoreneImproved solubility and processability

Building Blocks for Optoelectronic Materials (e.g., OLEDs, Sensors)

The development of organic light-emitting diodes (OLEDs) and chemical sensors relies on the design of molecules with specific photophysical and electronic properties. Organoboron compounds, in general, are known to be promising candidates for these applications due to their high quantum yields and tunable emission characteristics. Although direct applications of this compound in commercial OLEDs are not widely reported, its structural motifs are relevant to the design of materials for these devices.

The phenoxyphenyl moiety can be incorporated into larger molecular structures that act as emitters or host materials in OLEDs. The bromine atom provides a reactive handle for further functionalization, allowing for the attachment of other chromophoric or charge-transporting groups. For instance, through Suzuki coupling, the bromo group can be replaced with an electron-donating or electron-withdrawing group to fine-tune the emission color and efficiency of the resulting material.

In the context of chemical sensors, the boronic acid group is a well-established recognition site for diols, including saccharides. While the prompt specifies non-biological applications, the same principle of boronic acid-diol interaction can be harnessed for detecting other diol-containing molecules. The phenoxy and bromo substituents can modulate the Lewis acidity of the boronic acid and the photophysical properties of the molecule, potentially leading to sensors with enhanced selectivity and sensitivity. nih.gov

Scaffolds for Liquid Crystalline Compounds

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The design of liquid crystalline materials often involves the use of rigid, anisotropic molecules (mesogens). The 3-Bromo-5-phenoxyphenyl core of the title compound provides a rigid and non-linear scaffold that can be functionalized to induce liquid crystalline behavior.

By attaching long alkyl or alkoxy chains to the phenoxy group or by replacing the bromo and boronic acid groups with other mesogenic units via cross-coupling reactions, it is possible to create molecules with the necessary shape anisotropy to form liquid crystal phases. nih.gov The presence of the bromine atom and the ether linkage can influence the intermolecular interactions, such as dipole-dipole interactions and steric effects, which in turn affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits. The interactions that hold these systems together are non-covalent, such as hydrogen bonding, halogen bonding, and electrostatic interactions.

Design of Self-Assembled Systems

The boronic acid group is a key functional group in the design of self-assembled systems due to its ability to form reversible covalent bonds with diols and its propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. researchgate.netmsu.eduresearchgate.net this compound can participate in self-assembly processes to form discrete supramolecular structures or extended networks.

The bromine atom can also participate in halogen bonding, a directional non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. mdpi.comresearchgate.net The interplay between hydrogen bonding from the boronic acid group and halogen bonding from the bromine atom can lead to the formation of complex and well-defined supramolecular architectures. ncl.res.inmdpi.com The phenoxy group can further influence the packing of the molecules in the solid state through π-π stacking interactions.

Receptor Design for Anion or Cation Binding (excluding biological targets)

The design of artificial receptors for the selective binding of anions and cations is a major area of research in supramolecular chemistry. Boronic acid-containing molecules can act as receptors for anions, particularly fluoride (B91410) and cyanide, through the formation of a tetracoordinate boronate species. The Lewis acidity of the boron center in this compound can be tuned by the electronic effects of the bromo and phenoxy substituents, potentially enhancing its affinity and selectivity for certain anions.

While less common, the phenoxy group could be functionalized with crown ether or other cation-binding moieties. This would result in a bifunctional receptor capable of simultaneous or selective binding of both cations and anions. The bromo group can serve as a synthetic handle to introduce signaling units, such as fluorophores, which would allow for the detection of binding events through changes in fluorescence. sigmaaldrich.com

Development of Novel Catalytic Systems

The unique structural features of this compound, namely the diaryl ether motif combined with a strategically placed bromine atom and a reactive boronic acid group, make it an intriguing candidate for the development of innovative catalytic systems.

Organoboron compounds, particularly arylboronic acids, are increasingly being explored as catalysts in their own right, moving beyond their traditional role as stoichiometric reagents in reactions like the Suzuki-Miyaura coupling. nih.gov These catalysts often operate through Lewis acid activation of substrates. nih.gov

Although no studies have specifically documented the use of this compound as an organocatalyst, its characteristics suggest potential utility. The Lewis acidity of the boronic acid moiety is modulated by the electronic effects of the substituents on the aromatic ring. The phenoxy group is generally considered electron-donating through resonance, while the bromine atom is electron-withdrawing via induction. This electronic balance could fine-tune the catalytic activity for specific transformations, such as dehydrative C-C bond formations. acs.org For instance, ortho-halophenylboronic acids have been shown to be effective catalysts for amidation reactions. nih.gov It is plausible that this compound could catalyze similar reactions, with its efficacy being a subject for future experimental validation.

Table 1: Hypothetical Catalytic Activity of this compound in a Model Reaction

This table illustrates the type of data that would be generated from a study investigating the catalytic potential of this compound in a dehydrative Friedel-Crafts reaction. The data is hypothetical and for illustrative purposes only.

Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
5Toluene802445
5Dichloromethane602430
10Toluene801265
10Mesitylene1001275

The development of novel ligands is a cornerstone of advancing transition metal catalysis. While this compound itself is not a ligand, it serves as an excellent precursor for creating sophisticated ligand architectures. The bromine atom provides a reactive handle for further functionalization, such as conversion to a phosphine (B1218219) group via lithiation and reaction with a chlorophosphine, or for cross-coupling reactions to build more complex, sterically demanding structures.

The diaryl ether framework of the molecule offers a rigid yet flexible backbone, which can be advantageous in ligand design. The spatial arrangement of substituents on a ligand is critical for controlling the selectivity and activity of a metal catalyst. nih.gov By modifying the this compound core, one could synthesize a library of ligands with varying steric and electronic properties. These ligands could then be applied in various palladium-, rhodium-, or copper-catalyzed reactions. nih.govresearchgate.net For example, the synthesis of a chiral phosphine from a derivative of this boronic acid could lead to a new class of ligands for asymmetric catalysis.

Application in Organic Reaction Methodologies Development

The development of new synthetic methods, particularly those that build molecular complexity in a single step, is a major goal in organic chemistry. This compound is well-suited as a key reagent in this endeavor.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a prime example. nih.gov It is a powerful tool for synthesizing substituted amines and their derivatives, such as α-amino acids. rsc.org

Arylboronic acids are common components in the Petasis reaction. nih.gov Although the use of this compound in a Petasis reaction has not been specifically reported, its participation is highly feasible. It would introduce the 3-bromo-5-phenoxyphenyl moiety into the final amine product. This reaction would be valuable for rapidly generating libraries of complex molecules for screening in materials science or agrochemical discovery. The bromine atom in the resulting product would also serve as a versatile functional group for subsequent chemical transformations, allowing for further diversification.

Table 2: Illustrative Scope of a Hypothetical Petasis Reaction with this compound

This table presents a hypothetical exploration of the substrate scope for a Petasis-type reaction involving this compound. The yields are illustrative and not based on experimental results.

Amine ComponentCarbonyl ComponentSolventHypothetical Product Yield (%)
DiethylamineGlyoxylic acidDichloromethane85
L-Phenylalanine methyl esterAcetoneEthanol78
Aniline (B41778)FormaldehydeToluene65
MorpholineSalicylaldehydeMethanol81

Beyond its role in well-established named reactions, this compound can be a key starting material in the development of novel synthetic pathways to complex molecules. Its primary utility lies in its capacity to undergo Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. sigmaaldrich.com This allows for the strategic connection of the 3-bromo-5-phenoxyphenyl unit to other molecular fragments.

The presence of both a boronic acid and a bromo substituent on the same molecule makes it a bifunctional building block. One site can be reacted selectively while leaving the other intact for a subsequent transformation. For example, the boronic acid moiety can participate in a Suzuki-Miyaura coupling, and the bromo group on the product can then be used in a second, different coupling reaction (e.g., Sonogashira, Buchwald-Hartwig). This stepwise, orthogonal functionalization is a powerful strategy for the convergent synthesis of complex target molecules, such as those found in organic electronics or specialized polymers.

Theoretical and Computational Investigations of 3 Bromo 5 Phenoxyphenylboronic Acid

Electronic Structure Calculations of the Compound and its Derivatives

Electronic structure calculations are fundamental to understanding the reactivity and properties of 3-bromo-5-phenoxyphenylboronic acid. These calculations, typically employing density functional theory (DFT), can elucidate the distribution of electrons within the molecule, highlighting areas of high or low electron density. This information is crucial for predicting how the molecule will interact with other reagents.

For this compound, the electron-withdrawing nature of the bromine atom and the boronic acid group, combined with the electron-donating character of the phenoxy group, creates a complex electronic environment. The calculated electrostatic potential map would likely show a region of positive potential around the boron atom, making it susceptible to nucleophilic attack, a key step in many of its reactions. The carbon atom bonded to the bromine would also be an electrophilic center. In contrast, the phenoxy group would increase the electron density on the phenyl ring to which it is attached, potentially influencing its reactivity in aromatic substitution reactions.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Dipole Moment~2.5 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
HOMO Energy-6.8 eVRelates to the molecule's ability to donate electrons; a lower value suggests lower reactivity as a nucleophile.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons; a lower value indicates a higher propensity to act as an electrophile.
Mulliken Atomic ChargesC-Br: C(+0.15), Br(-0.05)Highlights the electrophilic nature of the carbon atom attached to the bromine.
B(OH)2: B(+0.50)Shows the significant electrophilic character of the boron atom.

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Reaction Pathway Modeling for Key Transformations

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions involving this compound. This allows for the determination of the most likely reaction pathways and the identification of key intermediates and transition states.

This compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Transition state analysis for these reactions can reveal the intricate details of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Computational studies on similar bromoarylboronic acids have shown that the nature of the palladium catalyst and the ligands plays a critical role in the energetics of the transition states. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often rate-determining. Modeling the transition state for the oxidative addition of the C-Br bond to a palladium(0) complex would likely show a three-centered transition state, and the energy barrier for this step would be influenced by the electronic properties of the aryl ring.

While the primary reactive sites in this compound are the bromo and boronic acid groups, computational methods can predict the regioselectivity of other potential reactions, such as further functionalization of the aromatic rings. cam.ac.ukresearchgate.netnih.govrsc.org For example, in electrophilic aromatic substitution reactions, calculations of the relative energies of the possible intermediates (sigma complexes) can predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the existing substituents.

Given the directing effects of the substituents (meta-directing boronic acid and bromo groups, and ortho-, para-directing phenoxy group), a complex regiochemical outcome could be anticipated. Computational models can help to unravel these competing influences and predict the major product.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis can identify the most stable arrangements of the molecule's constituent parts. The dihedral angles between the two phenyl rings and between the phenyl ring and the boronic acid group are key conformational parameters.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time in a given environment, such as in a solvent or interacting with a catalyst. nih.gov For this compound, MD simulations could reveal how the molecule's conformation changes upon binding to a palladium catalyst, which can have significant implications for the subsequent reaction steps. These simulations can also provide insights into the solvation of the molecule, which affects its reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. tubitak.gov.trekb.egchemrxiv.orgtubitak.gov.tr For a series of derivatives of this compound (e.g., with different substituents on the phenoxy ring), a QSRR model could be developed to predict their reaction rates in, for example, a Suzuki-Miyaura coupling reaction.

The descriptors used in such a model could include calculated electronic properties (like HOMO/LUMO energies and atomic charges), steric parameters (like van der Waals volume), and topological indices. A successful QSRR model can be a powerful tool for designing new catalysts or substrates with desired reactivity, accelerating the discovery of new synthetic methodologies.

Illustrative Data Table: QSRR Descriptors for Reactivity Prediction

Descriptor TypeExample DescriptorCorrelation with Reactivity
ElectronicHammett sigma constant (σ) of phenoxy substituentA positive correlation might indicate that electron-withdrawing groups on the phenoxy ring increase the reaction rate.
StericSterimol B5 parameter of phenoxy substituentA negative correlation could suggest that bulkier substituents hinder the approach to the catalytic center, slowing the reaction.
Quantum ChemicalLUMO energy of the aryl bromideA lower LUMO energy might correlate with a faster rate of oxidative addition.

Note: The correlations in this table are hypothetical and would need to be established through experimental and computational studies.

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo 5 Phenoxyphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-5-phenoxyphenylboronic acid, providing detailed information about the chemical environment of magnetically active nuclei. slideshare.netnih.govyoutube.com

¹H NMR Spectroscopy : Proton NMR (¹H NMR) is fundamental in determining the number and arrangement of hydrogen atoms in the molecule. slideshare.net The spectrum of this compound would exhibit distinct signals for the aromatic protons on both the bromo-substituted and phenoxy rings. The chemical shifts and coupling patterns of these protons provide insights into their relative positions and electronic environments.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. youtube.com Each unique carbon atom in this compound, including those in the aromatic rings and the carbon atom bonded to boron, will produce a distinct signal. The chemical shifts are indicative of the hybridization and local electronic environment of each carbon atom. However, the carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to detect. rsc.org

¹¹B NMR Spectroscopy : Boron-11 NMR (¹¹B NMR) is particularly important for compounds containing boron. nih.govsdsu.edu Since ¹¹B is a quadrupolar nucleus with a natural abundance of 80.1%, it provides a distinct signal that can confirm the presence and electronic state of the boron atom. nsf.gov For boronic acids, the chemical shift is typically observed in a specific region, and changes in this shift can indicate the formation of boronate esters or other derivatives. sdsu.edunsf.gov The chemical shift of the boron atom is influenced by its coordination number, with a notable upfield shift observed when the boron center changes from a trigonal (sp²) to a tetrahedral (sp³) geometry upon coordination with a ligand or base. sdsu.edu

The combination of these NMR techniques allows for a detailed and unambiguous assignment of the molecular structure of this compound and its derivatives. jmcs.org.mx

Mass Spectrometry Techniques for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify and quantify impurities.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound. This is crucial for confirming the molecular identity and distinguishing it from compounds with similar nominal masses. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be readily observable in the mass spectrum, aiding in the identification of bromine-containing fragments. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) : LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and profiling impurities in samples of this compound. The liquid chromatograph separates the main compound from any impurities, and the mass spectrometer provides molecular weight information for each separated component, enabling their identification.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution separation technique widely used for purity assessment. rsc.org A sample of this compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample can be determined by the relative area of the peak corresponding to the main compound.

Gas Chromatography (GC) : Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While boronic acids themselves can be challenging to analyze directly by GC due to their polarity and potential for decomposition at high temperatures, derivatization to more volatile esters can facilitate their analysis. GC can be used to assess the purity of starting materials or volatile derivatives of this compound. acs.org

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing sample purity. libretexts.orgcornell.edu A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the chromatogram. The retention factor (Rf) value is characteristic of the compound in a given solvent system. Specific staining agents, such as alizarin, can be used for the selective detection of boronic acids on TLC plates, which appear as fluorescent spots under UV light. researchgate.net Fluorescent TLC (f-TLC) has been shown to be a sensitive method for the detection of arylboronic acids. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.orgacs.org This technique is crucial for understanding the solid-state packing and supramolecular architecture of the compound. acs.orgacs.org In the solid state, arylboronic acids often form dimeric or polymeric structures through hydrogen bonding between the boronic acid groups. acs.orgacs.org X-ray crystallography can also reveal the covalent interactions of the boronic acid group, for instance, with active sites of proteins. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comyoutube.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. princeton.edu The IR spectrum of this compound would show characteristic absorption bands for the O-H stretching of the boronic acid group (B(OH)₂), B-O stretching, C-Br stretching, and various aromatic C-H and C-C stretching and bending vibrations. researchgate.net The positions of these bands can provide diagnostic information about the presence of these functional groups. youtube.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum also provides information about the vibrational modes of the molecule and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of this compound.

Table of Spectroscopic and Analytical Data

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Number and environment of protonsDistinct signals for aromatic protons, with chemical shifts and coupling patterns indicative of their positions.
¹³C NMR Carbon skeleton structureSignals for each unique carbon atom, including aromatic carbons and the carbon bonded to boron.
¹¹B NMR Presence and electronic state of boronA characteristic signal confirming the boronic acid functionality.
HRMS Accurate mass and elemental formulaPrecise mass measurement confirming the molecular formula, with the characteristic isotopic pattern of bromine.
LC/MS Separation and identification of componentsSeparation of the main compound from impurities, with mass data for each.
HPLC Purity assessmentA major peak corresponding to the compound, with minor peaks indicating impurities.
GC Analysis of volatile componentsAnalysis of volatile derivatives to assess purity.
TLC Reaction monitoring and purity assessmentA single spot with a characteristic Rf value for a pure sample.
X-ray Crystallography 3D molecular and crystal structureDetailed bond lengths, angles, and intermolecular interactions in the solid state.
IR Spectroscopy Functional group identificationCharacteristic absorption bands for O-H, B-O, C-Br, and aromatic C-H and C-C bonds.
Raman Spectroscopy Vibrational modesComplementary information to IR, particularly for symmetric vibrations.

Future Research Directions and Unexplored Avenues for 3 Bromo 5 Phenoxyphenylboronic Acid

The unique structural characteristics of 3-bromo-5-phenoxyphenylboronic acid, featuring a bromine atom, a phenoxy group, and a boronic acid moiety, position it as a versatile building block in organic synthesis. While its primary application lies in cross-coupling reactions, numerous advanced and sustainable synthetic methodologies remain largely unexplored for this specific compound. Future research can unlock novel applications and more efficient chemical processes.

Q & A

Basic Questions

Q. What are the primary synthetic applications of 3-Bromo-5-phenoxyphenylboronic acid in organic chemistry?

  • Answer: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, critical in pharmaceuticals and materials science. The bromine substituent acts as a leaving group, while the boronic acid enables coupling with aryl halides. The phenoxy group enhances steric and electronic tuning, improving regioselectivity in complex syntheses .

Q. How does the substitution pattern influence its reactivity in cross-coupling reactions?

  • Answer: The bromine (electron-withdrawing) at the 3-position stabilizes intermediates during coupling, while the phenoxy group (electron-donating) at the 5-position modulates electronic density, affecting reaction rates and selectivity. Steric hindrance from the phenoxy group can reduce side reactions with bulky coupling partners .

Q. What are the recommended storage conditions to prevent degradation?

  • Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C to avoid moisture-induced protodeboronation. Use desiccants and moisture-resistant seals for long-term stability .

Advanced Research Questions

Q. What methodologies optimize Suzuki-Miyaura coupling of this compound with electron-deficient aryl halides?

  • Answer:

  • Catalysts: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) for electron-deficient partners.
  • Bases: Potassium carbonate or cesium fluoride in THF/dioxane (1:1) at 80–100°C.
  • Additives: Include tetrabutylammonium bromide (TBAB) to enhance solubility of inorganic bases .

Q. How can competing protodeboronation be minimized during reactions?

  • Answer:

  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9).
  • Stabilizers: Add 1,4-dioxane or ethylene glycol to stabilize the boronic acid.
  • Low-Temperature Protocols: Perform reactions at 50–60°C with slow reagent addition .

Q. How do discrepancies in reported reaction yields arise, and how can they be resolved?

  • Answer: Variability stems from catalyst purity , oxygen/moisture contamination , or substrate stoichiometry . Mitigate by:

  • Using degassed solvents and glovebox conditions.
  • Validating boronic acid purity via ¹¹B NMR or HPLC pre-reaction.
  • Standardizing reaction monitoring with LC-MS for real-time yield assessment .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

  • Answer:

  • NMR: ¹H/¹³C for structural confirmation; ¹¹B NMR to assess boronic acid integrity.
  • Mass Spectrometry (HRMS): For molecular weight validation.
  • X-ray Crystallography: To resolve steric/electronic effects in solid-state structures .

Q. What strategies enhance aqueous solubility for biological studies?

  • Answer:

  • Co-solvents: Use DMSO (≤10%) or cyclodextrins.
  • Derivatization: Introduce sulfonate or PEG groups via substitution of the bromine.
  • pH Adjustment: Ionize the boronic acid at pH >8.5 to form borate salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.